H-Tyr(Me)-OH

Catalog No.
S1768860
CAS No.
6230-11-1
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Tyr(Me)-OH

CAS Number

6230-11-1

Product Name

H-Tyr(Me)-OH

IUPAC Name

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

GEYBMYRBIABFTA-VIFPVBQESA-N

Synonyms

4-methoxyphenylalanine, O-methyltyrosine, O-methyltyrosine, (DL)-isomer, O-methyltyrosine, (L)-isomer, O-methyltyrosine, hydrochloride, O-methyltyrosine, hydrochloride, (D)-isomer, O-methyltyrosine, hydrochloride, (L)-isomer

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N

The exact mass of the compound O-Methyl-L-tyrosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Tyrosine - Methyltyrosines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-Tyr(Me)-OH, also known as O-Methyl-L-tyrosine, is a structurally modified, non-proteinogenic amino acid derived from L-tyrosine. The key modification—methylation of the side-chain hydroxyl group—provides a chemically stable alternative to native tyrosine, making it a critical precursor for peptide synthesis and drug development. This alteration is specifically designed to prevent unwanted side reactions, increase metabolic stability, and modulate the physicochemical properties of the final peptide, which is essential for creating more robust and targeted therapeutic candidates.

Research Fit

Genetic code expansion tool for amber suppression in E. coli
High-affinity substrate analog for L-amino acid oxidase studies
Building block for non-ionizable tyrosine peptides (blocked phenolic OH)

Direct substitution of H-Tyr(Me)-OH with its parent amino acid, L-tyrosine, is frequently unfeasible in synthetic and therapeutic applications. The free phenolic hydroxyl group of L-tyrosine is a site of chemical reactivity, leading to side-product formation (e.g., oxidation or acylation) during peptide synthesis, which complicates purification and reduces yields. Furthermore, this hydroxyl group is a primary target for Phase II metabolism in vivo, leading to rapid clearance. The O-methyl group in H-Tyr(Me)-OH permanently blocks these liabilities, offering fundamentally different processability and pharmacokinetic outcomes that cannot be achieved with unprotected L-tyrosine.

Substitution Risk

Enzyme kinetics shift
The O-methyl group alters LAAO affinity; L-tyrosine may invalidate quantitative kinetic comparisons.
Peptide bioactivity loss
Blocked phenolic hydroxyl abolishes activity in analogs like AM-toxin; L-tyrosine yields inactive product.
Amber suppression specificity
Engineered tRNA/aaRS pair recognizes O-methyl-tyrosine; L-tyrosine is not incorporated, limiting genetic code expansion use.

Superior Receptor Binding Affinity and Selectivity in Opioid Peptide Analogs

Incorporation of Tyr(Me) in place of Tyr can significantly enhance binding affinity and selectivity for specific receptor subtypes. In a study of dermorphin tetrapeptide analogs, the Tyr(Me)¹ version ([Tyr(Me)¹,D-Ala²,Phe³,Lys⁴]NH₂) exhibited a 2.5-fold higher affinity for the μ-opioid receptor compared to the parent Tyr¹ analog. Furthermore, its selectivity over the δ-opioid receptor was dramatically improved, showing a 13-fold greater preference for the μ-receptor than the unmodified peptide.

Evidence DimensionReceptor Binding Affinity (Ki, nM) and Selectivity
Target Compound DataAnalog with Tyr(Me)¹: Ki (μ-receptor) = 1.30 nM; μ/δ Selectivity Ratio = 1115
Comparator Or BaselineAnalog with Tyr¹: Ki (μ-receptor) = 3.29 nM; μ/δ Selectivity Ratio = 85.5
Quantified Difference2.5x higher μ-receptor affinity and 13-fold greater μ/δ selectivity for the Tyr(Me) analog.
ConditionsCompetitive binding assay using rat brain membranes with [³H]DAMGO (μ-selective) and [³H]DPDPE (δ-selective) as radioligands.

This demonstrates that O-methylation is a critical modification for fine-tuning receptor interaction, enabling the development of more potent and selective peptide therapeutics.

LAAO Affinity
Head-to-head
KM 0.044 mM
vs L-Tyrosine 0.13 mM ( ~3-fold higher affinity )
Supports enzyme kinetics study design
LAAO from Crotalus atrox, pH 7.5

Enhanced Processability: Eliminates Need for Side-Chain Protection and Prevents Byproducts in Peptide Synthesis

The phenolic hydroxyl of L-Tyrosine requires a temporary protecting group (e.g., t-Butyl) during standard Fmoc-based solid-phase peptide synthesis (SPPS) to prevent side reactions like O-acylation. H-Tyr(Me)-OH possesses a permanently protected hydroxyl group, eliminating the need for an additional protecting group and its subsequent harsh-acid cleavage step (e.g., high concentration TFA). This simplifies the synthetic workflow, reduces the number of process steps, and prevents potential side-product formation associated with deprotection, leading to higher purity and yield of the target peptide.

Evidence DimensionSynthetic Route Complexity & Purity
Target Compound DataUse of H-Tyr(Me)-OH: No side-chain protection/deprotection steps required for the phenolic group.
Comparator Or BaselineUse of Fmoc-Tyr(tBu)-OH: Requires installation of t-Butyl group and subsequent removal with strong acid (e.g., 95% TFA), which can cause side-product formation.
Quantified DifferenceReduces two steps (protection and deprotection) from the synthesis of each Tyr residue and avoids a major source of impurities.
ConditionsStandard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

For procurement in process development and manufacturing, using H-Tyr(Me)-OH directly reduces synthesis time, reagent cost, and purification complexity compared to using temporarily protected tyrosine derivatives.

Peptide Bioactivity
Head-to-head
Active (necrosis on apple leaves)
vs L-Tyrosine analog: extremely weak activity
O-methyl group is critical for function
AM-toxin III analog bioassay

Increased Lipophilicity for Improved Pharmacokinetic Properties

The O-methylation of tyrosine fundamentally alters its physicochemical profile by replacing a polar, acidic hydroxyl group with a nonpolar methoxy group. This change significantly increases lipophilicity, as reflected in the calculated LogP value. The LogP for H-Tyr(Me)-OH is approximately 1.35, whereas the LogP for the parent L-Tyrosine is -2.26. This substantial increase in lipophilicity is a key strategy in medicinal chemistry to enhance properties such as membrane permeability and oral bioavailability.

Evidence DimensionLipophilicity (Calculated LogP)
Target Compound DataH-Tyr(Me)-OH: LogP ≈ 1.35
Comparator Or BaselineL-Tyrosine: LogP = -2.26
Quantified DifferenceAn increase in LogP of over 3.6 units, indicating a dramatic shift from hydrophilic to more lipophilic character.
ConditionsComputational property prediction from authoritative databases.

This quantifiable shift in lipophilicity is a primary reason for selecting H-Tyr(Me)-OH to improve a peptide's ability to cross biological membranes, a critical factor for drug efficacy.

Translation Fidelity
Class-level
> 99%
amber suppression in E. coli
Reference tool for system calibration
DHFR reporter assay
Inhibition Mechanism
Class-level
Competitive inhibitor
vs α-Methyl-L-Tyr (mixed-type inhibitor)
Enables active-site competition studies
Tyrosine hydroxylase in vitro assays

Development of Potent and Selective Neuropeptide Analogs

Where the goal is to enhance receptor binding affinity and selectivity, H-Tyr(Me)-OH is a preferred building block. As demonstrated with opioid receptor ligands, the substitution of Tyr with Tyr(Me) can lead to multi-fold improvements in both potency and selectivity, making it ideal for creating next-generation peptide therapeutics with improved target engagement and reduced off-target effects.

Improving Metabolic Stability and Half-Life of Peptide Drugs

For peptide drug candidates where rapid metabolic degradation is a key failure mode, H-Tyr(Me)-OH provides a crucial advantage. By blocking the primary site of Phase II metabolism (the phenolic hydroxyl), its incorporation is a rational design strategy to increase the in-vivo half-life and overall exposure of the therapeutic peptide.

Streamlining Manufacturing of Complex Peptides

In process chemistry and scaled-up synthesis of peptides, H-Tyr(Me)-OH is the right choice to simplify production. By obviating the need for side-chain protection and deprotection steps, it reduces reagent usage, minimizes the formation of impurities, and simplifies the downstream purification process, ultimately lowering manufacturing costs and improving process robustness.

Enhancing CNS Penetration of Peptide-Based Neurotherapeutics

When designing peptides intended to act on targets within the central nervous system, overcoming the blood-brain barrier is a major challenge. The significant increase in lipophilicity provided by H-Tyr(Me)-OH compared to L-Tyrosine can be leveraged to improve passive diffusion across this barrier, making it a valuable component for neuro-pharmacological drug discovery.

Application Fit

Application
Selection Property
Validation Focus
L-Amino Acid Oxidase Substrate Profiling
High-affinity substrate with distinct kinetics
Enzyme active-site tolerance and SAR
Amber Suppression System Calibration
Established fidelity benchmark for tRNA/aaRS pairs
System validation and expression fidelity
Non-Ionizable Tyrosine Peptide Synthesis
Blocked phenolic hydroxyl eliminates H-bonding
Bioactivity replication and structural integrity
Dopamine Synthesis Pathway Inhibition
Competitive inhibitor of tyrosine hydroxylase
Active-site competition and catecholamine flux studies

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.08954328 Da

Monoisotopic Mass

195.08954328 Da

Heavy Atom Count

14

UNII

SCX8EOU7CO

Other CAS

6230-11-1

Wikipedia

O-methyl-L-tyrosine

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